molecular formula C19H25FN4O3 B11033282 N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

Cat. No.: B11033282
M. Wt: 376.4 g/mol
InChI Key: SZALBTZHCJITTR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a cyclohexyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride to form N-cyclohexyl-4-fluorobenzamide. This intermediate is then reacted with ethyl oxalyl chloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and fluorophenyl group make it particularly interesting for medicinal chemistry applications, as these features can enhance binding affinity and selectivity for biological targets .

Properties

Molecular Formula

C19H25FN4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(4-fluoroanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C19H25FN4O3/c20-13-6-8-15(9-7-13)22-17(25)12-16-18(26)21-10-11-24(16)19(27)23-14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-12H2,(H,21,26)(H,22,25)(H,23,27)

InChI Key

SZALBTZHCJITTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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